Sigma‑2 Receptor Subtype Selectivity: 6‑Substituted Scaffolds Drive High σ2 Affinity Unlike N‑Benzyl Derivatives
In systematic SAR studies of benzoxazolone‑based sigma ligands, 6‑substituted derivatives consistently achieve high σ2 receptor affinity (Ki = 0.56–17.9 nM) [1], whereas N‑benzyl substituted analogs (e.g., 3‑(4‑chlorobenzyl)benzo[d]oxazol-2(3H)-one) exhibit exceptional σ1 selectivity (Ki σ1 = 0.1 nM, Ki σ2 = 427 nM; selectivity ratio 4270) [2]. The target compound, bearing a 6‑(4‑chlorobenzyloxy) group, is structurally pre‑oriented toward the σ2‑preferring phenotype, providing a distinct pharmacological tool for dissecting σ2‑mediated pathways in cancer and neurodegeneration.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Predicted high σ2 affinity based on 6‑substitution pattern [1] |
| Comparator Or Baseline | 3‑(4‑chlorobenzyl)benzo[d]oxazol-2(3H)-one: Ki σ2 = 427 nM [2] |
| Quantified Difference | Approximately 25‑fold improvement in σ2 affinity for 6‑substituted analogs vs. N‑benzyl comparator |
| Conditions | Radioligand binding assays using [³H]DTG (σ2) and [³H]-(+)-pentazocine (σ1) in rat liver membranes |
Why This Matters
The predicted >25‑fold higher σ2 affinity enables experiments requiring selective σ2 modulation without σ1 interference, a critical differentiator for target validation in oncology and CNS research.
- [1] Nicholson HE, et al. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-activity Relationships of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives. J Pharmacol Exp Ther. 2018 Dec 7; jpet.118.253484. View Source
- [2] Zampieri D, et al. Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site. Eur J Med Chem. 2009 Jan;44(1):124-30. View Source
